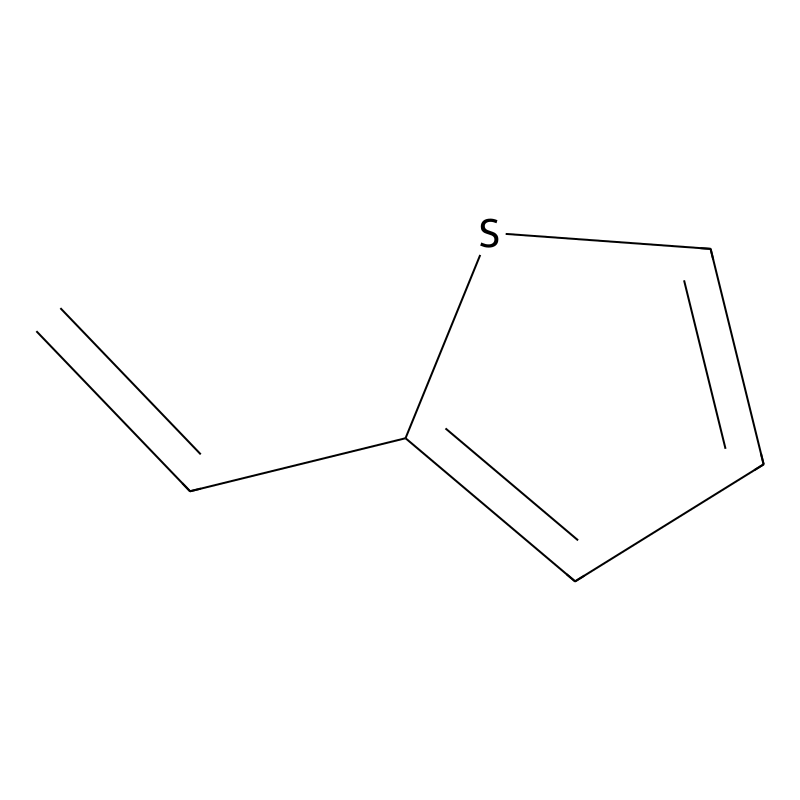

2-Vinylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

-Vinylthiophene in Polymer Research

2-Vinylthiophene is a heterocyclic monomer, meaning it contains a ring structure with atoms of different elements. In this case, the ring includes carbon, sulfur, and hydrogen. This molecule holds particular interest in scientific research due to its ability to undergo polymerization, a process where multiple 2-vinylthiophene units bond together to form long, chain-like structures called polymers []. These polymers, known as poly(vinylthiophene)s (PVTs), exhibit intriguing properties that researchers are exploring for various applications.

Synthesis of Poly(vinylthiophene)s

A significant area of research focuses on the development of new and improved methods for synthesizing PVTs. Different polymerization techniques, like catalyst-driven reactions and electrochemical methods, are being investigated to control the PVTs' structure and properties []. Understanding the polymerization process allows researchers to tailor PVTs for specific applications.

Properties of Poly(vinylthiophene)s

PVTs possess unique properties that make them attractive for various scientific endeavors. Some key characteristics include:

- Conjugated System: The structure of PVTs allows for the delocalization of electrons across the polymer backbone, leading to interesting electrical and optical properties []. This property makes PVTs promising candidates for organic electronics.

- Photoconductivity: PVTs can conduct electricity when exposed to light []. This opens doors for their exploration in light-harvesting technologies and photovoltaics (solar cells).

- Tunability: The properties of PVTs can be fine-tuned by modifying the side groups attached to the polymer backbone. This allows researchers to design PVTs with specific functionalities for various applications [].

-Vinylthiophene in Organic Electronics Research

The unique electrical and optical properties of PVTs make them prime candidates for research in organic electronics. This field focuses on developing electronic devices using organic materials like PVTs instead of traditional inorganic semiconductors like silicon. Some potential applications of PVTs in organic electronics include:

- Organic Light-Emitting Diodes (OLEDs): PVTs' ability to emit light when electrically stimulated makes them promising materials for OLEDs, which are used in displays and lighting applications [].

- Organic Field-Effect Transistors (OFETs): The semiconducting nature of PVTs allows them to be used as the active layer in OFETs, which are transistors made from organic materials []. OFETs have potential applications in flexible and low-cost electronics.

2-Vinylthiophene is an organic compound characterized by the presence of a vinyl group attached to the thiophene ring. Its chemical structure can be represented as CHS, where the thiophene ring consists of four carbon atoms and one sulfur atom. This compound is notable for its reactivity and is often utilized in various chemical syntheses and polymerization processes. The presence of the vinyl group enhances its ability to undergo polymerization, making it a valuable monomer in the production of conductive polymers and other materials.

- Polymerization: It can undergo thermal polymerization, resulting in poly(vinylthiophene), which has applications in organic electronics due to its conductive properties .

- Diels-Alder Reactions: 2-Vinylthiophene can act as a diene in Diels-Alder reactions, forming cyclic compounds through intramolecular cyclization .

- Oxidation: The compound can be oxidized to produce various sulfur-containing derivatives, which may have implications in medicinal chemistry and drug metabolism .

Research on the biological activity of 2-vinylthiophene is limited but indicates potential applications in pharmacology. Some studies suggest that thiophene derivatives exhibit antimicrobial and anticancer properties. The metabolic activation of thiophene-containing drugs may involve oxidation processes, which could be relevant for understanding their efficacy and safety profiles .

2-Vinylthiophene can be synthesized through several methods:

- Dehydration of Alcohols: The dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol yields 2-vinylthiophene .

- Condensation Reactions: The reaction between vinyl chloride and thiophenes can also produce 2-vinylthiophene under appropriate conditions .

- Lithiation and Substitution: Lithiation of thiophenes followed by substitution reactions can provide access to 2-vinylthiophene derivatives .

The applications of 2-vinylthiophene are diverse:

- Conductive Polymers: It is used as a monomer in the synthesis of conductive polymers, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their potential biological activities.

- Material Science: 2-Vinylthiophene is employed in creating materials with specific electrical properties, useful in sensors and other electronic components.

Interaction studies involving 2-vinylthiophene focus on its reactivity with various electrophiles and nucleophiles. These studies reveal how the compound can form adducts or undergo further transformations, which are critical for understanding its behavior in synthetic pathways and potential biological interactions.

Several compounds share structural similarities with 2-vinylthiophene, each exhibiting unique properties:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Thiophene | Aromatic heterocycle | Base structure; less reactive than vinyl derivatives |

| 3-Vinylthiophene | Vinyl-substituted thiophene | Different position of vinyl group; altered reactivity |

| 2-Methylthiophene | Methyl-substituted thiophene | Exhibits different physical properties; less reactive |

| Vinylbenzothiophene | Vinyl-substituted benzothiophene | Combines properties of benzene and thiophene |

Uniqueness of 2-Vinylthiophene: The presence of the vinyl group at the 2-position enhances its polymerization potential compared to other thiophenes, making it particularly valuable in materials science.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant